molecular formula C22H23NO5 B3470225 3-[1-(2,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(2,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B3470225
M. Wt: 381.4 g/mol
InChI Key: KRMBSCRMGGOOBX-UHFFFAOYSA-N
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Description

3-[1-(2,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of two methoxy-substituted phenyl groups attached to a pyrrole ring, which is further connected to a propanoic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(2,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.

    Substitution Reactions:

    Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced via a Friedel-Crafts acylation reaction followed by oxidation.

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and selectivity. The use of ionic organic solids as catalysts has been reported to improve the efficiency of the Michael addition reactions involved in the synthesis .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the propanoic acid moiety, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation Products: Hydroxylated derivatives of the original compound.

    Reduction Products: Alcohol derivatives of the propanoic acid moiety.

    Substitution Products: Halogenated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

3-[1-(2,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(2,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes through hydrogen bonding and hydrophobic interactions, affecting their activity. The methoxy groups and the pyrrole ring play crucial roles in these interactions by providing sites for binding and stabilization .

Comparison with Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-propionic acid
  • 3-(3,4-Dimethoxyphenyl)-propynoic acid
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Comparison: Compared to similar compounds, 3-[1-(2,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

3-[1-(2,4-dimethoxyphenyl)-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-26-17-8-4-15(5-9-17)19-11-6-16(7-13-22(24)25)23(19)20-12-10-18(27-2)14-21(20)28-3/h4-6,8-12,14H,7,13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMBSCRMGGOOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(N2C3=C(C=C(C=C3)OC)OC)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-(2,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 2
3-[1-(2,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 3
Reactant of Route 3
3-[1-(2,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 4
3-[1-(2,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 5
3-[1-(2,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 6
3-[1-(2,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

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